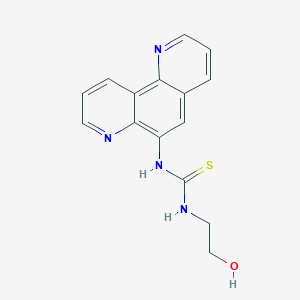
1-(2-Hydroxyethyl)-3-(1,7-phenanthrolin-6-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-3-(1,7-phenanthrolin-6-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, coordination chemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-(1,7-phenanthrolin-6-yl)thiourea typically involves the reaction of 1,7-phenanthroline-6-amine with 2-chloroethanol in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-3-(1,7-phenanthrolin-6-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The phenanthroline moiety can be reduced under specific conditions.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the thiourea group in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Reduced phenanthroline derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-(1,7-phenanthrolin-6-yl)thiourea has several scientific research applications, including:
Coordination Chemistry: It can act as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3-(1,7-phenanthrolin-6-yl)thiourea depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to modulation of their activity. The hydroxyethyl and phenanthroline groups play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)-3-(1,10-phenanthrolin-5-yl)thiourea: Similar structure but with a different substitution pattern on the phenanthroline ring.
1-(2-Hydroxyethyl)-3-(2,2’-bipyridin-6-yl)thiourea: Contains a bipyridine moiety instead of phenanthroline.
1-(2-Hydroxyethyl)-3-(quinolin-8-yl)thiourea: Features a quinoline ring instead of phenanthroline.
Uniqueness
1-(2-Hydroxyethyl)-3-(1,7-phenanthrolin-6-yl)thiourea is unique due to the specific positioning of the hydroxyethyl and phenanthroline groups, which influence its chemical reactivity and potential applications. The presence of the phenanthroline moiety provides additional coordination sites for metal ions, making it a versatile ligand in coordination chemistry.
Properties
Molecular Formula |
C15H14N4OS |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-(1,7-phenanthrolin-6-yl)thiourea |
InChI |
InChI=1S/C15H14N4OS/c20-8-7-18-15(21)19-12-9-10-3-1-5-16-13(10)11-4-2-6-17-14(11)12/h1-6,9,20H,7-8H2,(H2,18,19,21) |
InChI Key |
QVWMXLIPGXEQGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C3C(=C2N=C1)C=CC=N3)NC(=S)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















